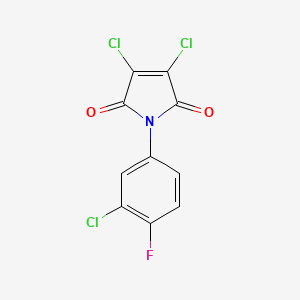

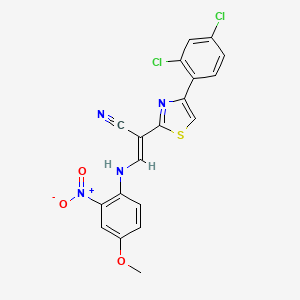

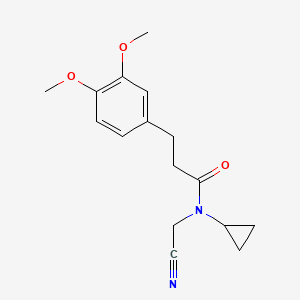

![molecular formula C19H18N2O4S B2444496 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1421490-76-7](/img/structure/B2444496.png)

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone, also known as BTE, is a chemical compound that has been extensively studied for its potential use in scientific research. BTE is a synthetic compound that was first synthesized in the laboratory and has since been studied for its potential applications in various fields of research.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- Alborz et al. (2018) conducted a highly diastereoselective synthesis of novel benzothiazole-substituted β-lactam hybrids, starting from (benzo[d]thiazol-2-yl)phenol. These compounds demonstrated moderate antimicrobial activities against various bacterial strains and showed potential as medicine due to their hemolytic activity and mammalian cell toxicity survey (Alborz et al., 2018).

Synthesis and Antibacterial Screening

- Landage et al. (2019) synthesized a new series of compounds, including thiazolyl pyrazole and benzoxazole derivatives. These compounds were characterized and screened for their antibacterial activities (Landage, Thube, & Karale, 2019).

Biological Activities of Thiazolo-Benzimidazole Derivatives

- Abdel‐Aziz et al. (2011) prepared 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone and other derivatives. These compounds showed potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes, with significant inhibition of LPS-stimulated NO generation (Abdel‐Aziz et al., 2011).

Eco-Friendly Synthesis and Antioxidant Activity

- Bonacorso et al. (2016) described an environmentally friendly procedure for synthesizing trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines. This study also evaluated their antioxidant activity (Bonacorso et al., 2016).

Synthesis and Reduction of Halogenated Ethanones

- Kwiecień and Szychowska (2006) synthesized novel ethanones with a halogen or nitro group, starting from corresponding phenoxyalkanoic acids. These compounds were further reduced to phenylethanols and amino compounds (Kwiecień & Szychowska, 2006).

Novel Thiophene-Benzothiazole Derivative Synthesis

- Ermiş and Durmuş (2020) synthesized novel thiophene-benzothiazole derivative azomethine and amine compounds. These compounds were characterized by various spectroscopic techniques and their molecular structures were optimized using DFT methods (Ermiş & Durmuş, 2020).

Microwave Assisted Synthesis of Heterocyclic Compounds

- Mistry and Desai (2006) prepared a series of compounds, including azetidin-2-ones and thiazolidin-4-ones, using microwave-assisted synthesis. These compounds displayed antibacterial and antifungal activities (Mistry & Desai, 2006).

Anticancer Activity of Sulfur-Containing Heterocyclic Analogs

- Haridevamuthu et al. (2023) studied the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs against cancer cells. These compounds also showed antioxidant properties and induced apoptosis in cancer cells (Haridevamuthu et al., 2023).

Propriétés

IUPAC Name |

1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-(2-methoxyphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-23-15-7-3-4-8-16(15)24-12-18(22)21-10-13(11-21)25-19-20-14-6-2-5-9-17(14)26-19/h2-9,13H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOOQPGSTSUCRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2444414.png)

![7-(4-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-bromobenzoate](/img/structure/B2444416.png)

![2-(2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2444428.png)

![3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2444436.png)